molecular formula C23H16N2OS B2827497 (2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile CAS No. 476673-96-8

(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile

Cat. No.: B2827497
CAS No.: 476673-96-8
M. Wt: 368.45
InChI Key: YHIQWIBVLZYCKI-XDHOZWIPSA-N
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Description

(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H16N2OS and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

New Synthons and Chemical Transformations Research demonstrates the development of new synthons for chemical transformations. For example, the study on "New Trimethylenemethane Dianion Synthons" by Lorenzo et al. explores novel applications in preparing substituted perhydrofuro[2,3-b]furans, highlighting the versatility of synthons in organic synthesis (Lorenzo, Alonso, & Yus, 2000).

Biological Evaluations and Applications A variety of compounds with structural elements similar to the query compound have been synthesized and evaluated for their biological activities. For instance, Thabet et al. synthesized and evaluated a series of compounds for anti-inflammatory properties, showcasing the potential of such compounds in medicinal chemistry (Thabet, Helal, Salem, & Abdelaal, 2011).

Antioxidant and Anticancer Activities Tumosienė et al. researched the antioxidant and anticancer activities of novel derivatives, indicating the potential therapeutic applications of compounds with specific structural features (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Chemical Synthesis and Characterization Studies on the synthesis and characterization of similar compounds, such as the work by Ai on "4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole," contribute to the understanding of chemical properties and potential applications of these molecules (Ai, 2008).

Lipoxygenase Inhibitors Research by Bird et al. on novel lipoxygenase inhibitors highlights the design and synthesis of compounds with specific inhibitory functions against biological targets, illustrating the compound's potential in addressing inflammatory conditions (Bird, Bruneau, Crawley, Edwards, Foster, Girodeau, Kingston, & McMillan, 1991).

Properties

IUPAC Name

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-26-20-10-5-9-18(13-20)22-15-27-23(25-22)19(14-24)12-17-8-4-7-16-6-2-3-11-21(16)17/h2-13,15H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIQWIBVLZYCKI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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